molecular formula C21H18N4O4S2 B2925086 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate CAS No. 941958-91-4

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B2925086
CAS No.: 941958-91-4
M. Wt: 454.52
InChI Key: ZFCNGMJENSDSPH-UHFFFAOYSA-N
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Description

The compound 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic hybrid molecule featuring a benzothiazole core linked via an ester bond to a 5-nitrobenzo[b]thiophene moiety. The benzothiazole ring is substituted at the 6-position with a 4-methylpiperazine group, which enhances solubility and may influence target binding.

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 5-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c1-23-6-8-24(9-7-23)21-22-16-4-3-15(12-18(16)31-21)29-20(26)19-11-13-10-14(25(27)28)2-5-17(13)30-19/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCNGMJENSDSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:

Table 1: Key Structural Analogs and Their Features
Compound Name / ID Core Structure Key Substituents Yield (%) m.p. (°C) Biological Activity (IC₅₀, if available)
Target Compound Benzo[d]thiazole 4-Methylpiperazin-1-yl (position 6); 5-nitrobenzo[b]thiophene-2-carboxylate ester N/A N/A N/A (presumed antitumor)
1e () Benzo[d]thiazole 4-Chlorobenzylamino; 4-methylpiperazin-1-yl-benzamide 65.36 177.8–179.2 Not specified (MTT assay used)
1f () Benzo[d]imidazole 4-Methylpiperazin-1-yl-phenylamino; 2-methoxybenzamide 81.08 132.3–132.6 Not specified
1g () Benzo[d]oxazole 4-Methylpiperazin-1-yl-phenylamino; 2-methoxybenzamide 75.75 210.4–210.8 Not specified
Compound 1d () Benzo[d]thiazole 4-Methylpiperazin-1-yl-phenylamino; 2-methoxybenzamide 75.47 N/A Antitumor (cell line-dependent)
Thiazolidinone-based analog () Thiazolidinone-benzothiazole 5-Nitrobenzo[d]thiazole; thiazol-2-ylimino N/A N/A α-Amylase/α-glucosidase inhibition
Key Observations:

Core Heterocycle Influence: The benzothiazole core (target compound, 1e, 1d) is associated with antitumor activity, while benzimidazole (1f) and benzoxazole (1g) derivatives may exhibit altered binding due to nitrogen/oxygen heteroatom differences . Thiazolidinone hybrids () prioritize enzyme inhibition over cytotoxicity, highlighting functional group-dependent activity shifts.

Substituent Effects :

  • The 4-methylpiperazine group improves solubility and may enhance blood-brain barrier penetration in antitumor agents .
  • Nitro groups (target compound, ) likely increase electrophilicity, improving interactions with biological targets (e.g., DNA or enzyme active sites).

Ester vs. Amide Linkages :

  • The target compound’s ester linkage may confer faster metabolic clearance compared to amide-linked analogs (e.g., 1e, 1f), which are typically more stable .

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate?

A multi-step synthesis is typically employed. Begin with the condensation of 5-nitrobenzo[b]thiophene-2-carboxylic acid with 2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-ol under coupling agents like EDCI/HOBt. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures intermediate isolation. Final esterification may require activating the carboxylic acid group using thionyl chloride before reacting with the hydroxyl-bearing benzo[d]thiazole derivative .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on diagnostic peaks (e.g., nitro group at δ ~8.5 ppm in ¹H NMR).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy).
  • Single-Crystal X-Ray Diffraction : Resolve stereochemistry using SHELXL for refinement, particularly to address disorder in the nitrobenzo[b]thiophene moiety .

Q. How can researchers assess purity during synthesis?

Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times against known intermediates. For intermediates like 3-(4-methylpiperazin-1-yl)benzoic acid, melting point analysis (187–190°C) provides additional validation .

Advanced Research Questions

Q. How can contradictions in bioactivity data across receptor assays be resolved?

Contradictions often arise from methodological variability, such as receptor selection (e.g., single vs. multiple receptors) or assay conditions (e.g., pH, co-factors). For example, Haddad et al. (2008) showed divergent results when using hybrid computational-wet lab models versus purely empirical approaches. Validate findings by standardizing receptor systems (e.g., heterologous expression in HEK293 cells) and cross-referencing agonistic/antagonistic profiles against structurally analogous compounds .

Q. What challenges arise in crystallographic analysis due to the nitro group?

The nitro group’s electron-withdrawing nature can induce disorder in crystal lattices. Mitigate this by:

  • Collecting diffraction data at low temperatures (100 K) to reduce thermal motion.
  • Applying SHELXL’s PART and SIMU constraints during refinement to model disorder without overparameterization .

Q. How can reaction yields be optimized for the esterification step?

Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid hydrolysis.
  • Catalysis : Use DMAP to accelerate coupling.
  • Stepwise Monitoring : Track reaction progress via TLC (hexane/EtOAc 3:1) and quench unreacted intermediates with aqueous NaHCO₃ .

Q. What computational strategies improve binding affinity predictions?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to account for conformational flexibility. Validate predictions against experimental IC₅₀ values from kinase inhibition assays. Note discrepancies may arise from implicit vs. explicit solvent models in simulations .

Q. How does the nitro group influence pharmacological mechanisms?

The nitro group’s electron-withdrawing properties enhance electrophilicity, potentially increasing interactions with nucleophilic residues (e.g., cysteine thiols in kinase ATP pockets). Compare activity of nitro-substituted analogs against non-nitro derivatives using competitive binding assays. Structural analogs like Biopharmacule’s N-(2-chloro-6-methylphenyl)-2-...thiazolecarboxamide demonstrate similar electronic effects .

Methodological Notes

  • Data Reproducibility : Replicate key steps (e.g., coupling reactions) using standardized reagents (e.g., TFS-certified intermediates) to minimize batch variability .
  • Longitudinal Stability Studies : Adopt panel designs (e.g., three-wave testing) to assess compound stability under varied pH, light, and temperature conditions, ensuring robust pharmacodynamic profiles .

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